molecular formula C19H13F3N4O B5483973 2-[({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)amino]nicotinonitrile

2-[({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)amino]nicotinonitrile

Cat. No.: B5483973
M. Wt: 370.3 g/mol
InChI Key: VFYBGDBKTHQRGS-UHFFFAOYSA-N
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Description

The compound “2-[({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)amino]nicotinonitrile” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a phenoxy group (Ph-O-), and a pyridine ring, all of which are connected to a central nicotinonitrile group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group, a phenoxy group, and a pyridine ring. These groups are all connected to a central nicotinonitrile group. The trifluoromethyl group is a functional group that has the formula -CF3 . The phenoxy group (Ph-O-) is a functional group consisting of a phenyl group bonded to an oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl, phenoxy, and pyridine groups. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl, phenoxy, and pyridine groups. For example, the trifluoromethyl group is known to have a significant electronegativity .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactions, and examination of its potential applications in various fields such as medicinal chemistry .

Properties

IUPAC Name

2-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylamino]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O/c20-19(21,22)15-6-1-7-16(10-15)27-18-14(5-3-9-25-18)12-26-17-13(11-23)4-2-8-24-17/h1-10H,12H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYBGDBKTHQRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)CNC3=C(C=CC=N3)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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